molecular formula C₁₄H₁₄D₄O₄ B1153631 Mono(3-methylpentyl) Phthalate-d4

Mono(3-methylpentyl) Phthalate-d4

Cat. No.: B1153631
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(3-methylpentyl) Phthalate-d4 is a deuterated analog of mono(3-methylpentyl) phthalate, a metabolite of dialkyl phthalate esters. Deuterated phthalates like this are widely used as internal standards (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy by compensating for matrix effects and instrument variability .

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

1,2-Benzenedicarboxylic Acid 1-(3-Methylpentyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Mono(3-methylpentyl) Ester-d4;  _x000B_

Origin of Product

United States

Comparison with Similar Compounds

Deuterated phthalates share core structural features but differ in alkyl chain length, branching, and deuterium labeling positions. These differences influence their chromatographic behavior, ionization efficiency, and suitability as IS for specific analytes. Below is a detailed comparison:

Structural and Functional Analogues

(a) Diethyl Phthalate-d4 (DEP-d4)
  • Structure : Ethyl ester groups with deuterium labeling.
  • Applications: Used as IS for quantifying non-deuterated diethyl phthalate in environmental and biological matrices .
  • Performance : Demonstrated superior precision in GC-MS for trace analysis of phthalates in indoor dust and air samples .
  • Limitations: Outperformed by non-phthalate IS (e.g., 3-(4-Isopropylphenyl) isobutylaldehyde) for 129/131 analytes in a GC-EI-QqQ-MS study .
(b) Mono-n-butyl Phthalate-d4 (MnBP-d4)
  • Structure : Linear n-butyl chain with deuterium on the aromatic ring.
  • Applications: Critical for LC-MS/MS quantification of mono-n-butyl phthalate in human urine and serum .
  • Performance : Achieved 98.9% isotopic purity and >95% chemical purity, ensuring reliable correction for matrix effects .
(c) Mono-isopentyl Phthalate-d4 (mIPeP-d4)
  • Structure : Branched isopentyl (3-methylbutyl) chain.
  • Applications : Used as IS for branched phthalate metabolites in biomonitoring studies .
  • Key Difference : The branched chain alters retention times compared to linear analogs, improving selectivity for specific metabolites .
(d) Di-n-octyl Phthalate-d4 (DnOP-d4)
  • Structure : Long-chain n-octyl ester.
  • Applications : Employed in detecting high-molecular-weight phthalates in consumer products .
  • Chromatographic Behavior : Longer retention time (2.17 min) compared to DEP-d4 (1.03 min) in GC×GC-TOFMS .

Performance Metrics

Compound Molecular Formula Retention Time (min) Isotopic Purity Key Applications Limitations
Diethyl Phthalate-d4 C12H14O4 1.03 98% Air, dust, and biota analysis Less effective for polar metabolites
Mono-n-butyl Phthalate-d4 C12H14O4 N/A 99.2% Human biomonitoring Requires derivatization for GC-MS
Di-n-octyl Phthalate-d4 C24H38O4 2.17 98% Plasticizer detection Low volatility in GC methods
Mono(3-methylpentyl) Phthalate-d4* C14H18D4O4 Infer ~1.5–2.0 >95% (inferred) Hypothesized for branched metabolites Limited commercial availability

*Inferred properties based on structural analogs.

Key Research Findings

Deuterium Position Matters : Deuterium labeling on the aromatic ring (e.g., DEP-d4, MnBP-d4) minimizes isotopic interference compared to alkyl-chain labeling .

Branching Effects : Branched analogs (e.g., mIPeP-d4) exhibit distinct retention times, reducing co-elution risks in complex matrices .

Matrix Compatibility : Linear-chain deuterated phthalates (e.g., DEP-d4) are optimal for environmental samples, while branched versions suit biological matrices .

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